Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-6-8-16(9-7-12)13-5-4-11(2)10-15-13/h4-5,10,12H,3,6-9H2,1-2H3 |
InChI Key |
VTDJODQQFLZMMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The piperidine ring and pyridine moiety play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine carboxylate derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate with structurally related compounds:
Structural Analogues and Substituent Effects
Physicochemical Properties
Lipophilicity :
Stability :
Q & A
Basic: What are the optimized synthetic routes for Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate?
Methodological Answer:
The synthesis typically involves reacting ethyl isonipecotate (ethyl piperidine-4-carboxylate) with a halogenated pyridine derivative. A key method includes:
- Step 1: Alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
- Step 2: Subsequent substitution with 5-methylpyridin-2-yl groups under nucleophilic conditions. Solvent choice (e.g., tetrahydrofuran or toluene) and temperature (often 60–80°C) significantly impact yield and purity .
- Optimization: Reaction time (8–12 hours) and stoichiometric ratios (1:1.2 for piperidine:halide) are critical. Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Validation relies on X-ray crystallography and spectroscopic techniques :
- X-ray Diffraction: SHELX programs (e.g., SHELXL) refine crystallographic data to determine bond lengths, angles, and stereochemistry. For example, piperidine ring puckering and pyridine substitution patterns are confirmed .
- Mass Spectrometry (MS): High-resolution MS (e.g., m/z 410.1931 [M+H]⁺ for related derivatives) confirms molecular weight. Fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃ groups) are analyzed for structural consistency .
- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on pyridine at δ ~2.5 ppm) and ester carbonyl signals at δ ~170 ppm .
Advanced: How can researchers address contradictions in reaction yields from different solvent systems?
Methodological Answer:
Contradictions arise from solvent polarity, coordination effects, and reaction kinetics:
- Case Study: Polar aprotic solvents (e.g., DMF) may accelerate alkylation but lead to side reactions (e.g., over-alkylation). Non-polar solvents (e.g., toluene) reduce byproducts but slow kinetics .
- Resolution: Use Design of Experiments (DoE) to optimize solvent mixtures (e.g., THF/water) and monitor intermediates via HPLC. For example, aqueous phases can stabilize intermediates, improving yields by 15–20% .
- Validation: Compare kinetic profiles (via in-situ IR or UV-Vis) to identify rate-limiting steps .
Advanced: What mechanistic insights exist for cyclization steps involving this compound?
Methodological Answer:
Cyclization often involves intramolecular nucleophilic attack or transition-metal catalysis:
- Example: In related syntheses, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate undergoes base-mediated cyclization (e.g., lithium diisopropylamide) to form bicyclic intermediates. The mechanism proceeds via deprotonation at the α-position, followed by ring closure .
- DFT Calculations: Computational models (e.g., Gaussian) predict activation energies for ring formation. Substituent effects (e.g., electron-withdrawing groups on pyridine) lower transition-state energy by ~5 kcal/mol .
Basic: Which analytical methods are recommended for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5). Monitor retention times (~8–10 min) and UV absorption at 254 nm .
- TLC: Silica plates with ethyl acetate/hexane (3:7) visualize spots under UV. Rf values (~0.4–0.6) indicate purity .
- Elemental Analysis: Match experimental C/H/N ratios (<0.3% deviation) to theoretical values (e.g., C: 62.5%, H: 7.3%, N: 9.1%) .
Advanced: How do structural modifications (e.g., pyridine substituents) influence bioactivity?
Methodological Answer:
- Case Study: Replacing 5-methylpyridin-2-yl with 4-cyano groups (e.g., Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate) increases lipophilicity (logP from 1.2 to 1.8), enhancing blood-brain barrier penetration in preclinical models .
- SAR Studies: Methyl groups on pyridine improve metabolic stability (t½ from 2.5 to 4.7 hours in liver microsomes) by reducing cytochrome P450 oxidation .
- Electron-Withdrawing Effects: Nitro or carbonyl substituents decrease basicity of the piperidine nitrogen (pKa from 8.2 to 6.5), altering receptor binding affinities .
Advanced: What computational approaches predict the compound’s 3D conformation and electronic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvated systems (e.g., in water) for 100 ns to assess piperidine ring flexibility. RMSD values <1.5 Å indicate stable conformers .
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity. Electron density maps highlight nucleophilic sites (e.g., ester carbonyl) .
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholine esterase). Binding energies <−7 kcal/mol suggest high affinity .
Basic: What purification strategies resolve challenges in isolating the final product?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (8:2) at −20°C. Yield improvements (~75% to 90%) are achieved by slow cooling .
- Distillation: For low-melting-point derivatives (e.g., ethyl esters), short-path distillation under reduced pressure (0.1 mmHg) avoids thermal decomposition .
- Chromatography: Reverse-phase C18 columns with methanol gradients remove polar impurities. Collect fractions showing >99% purity via LC-MS .
Advanced: How is crystallographic data validated to resolve structural ambiguities?
Methodological Answer:
- SHELXL Refinement: Apply twin refinement for high-resolution data (d ≤ 1.0 Å). R-factor convergence (<5%) ensures accuracy in piperidine/pyridine torsion angles .
- ADPs Analysis: Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion. For example, methyl group rotation is quantified via Ueq values .
- Validation Tools: PLATON checks for missed symmetry (e.g., pseudo-merohedral twinning) and validates hydrogen bonding networks .
Advanced: What in vitro assays assess the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against acetylcholinesterase (AChE) using Ellman’s method. IC₅₀ values <10 µM indicate potency .
- Cellular Uptake: Radiolabel the compound with ¹⁴C and measure accumulation in HEK293 cells over 24 hours. Normalize data to protein content .
- Metabolic Stability: Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS. High stability (t½ >4 hours) suggests favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
